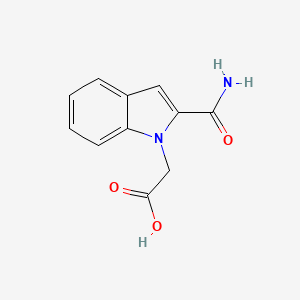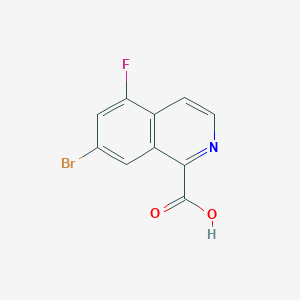![molecular formula C12H14N2O2 B13195138 7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitro group attached to the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the reaction of cyclopentanone with indole derivatives under specific conditions. The nitro group is introduced through nitration reactions using reagents such as nitric acid or nitrating mixtures . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 7’-amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole], while oxidation can produce various nitroso derivatives .
Applications De Recherche Scientifique
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species or by acting as an electron-withdrawing group that influences the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7’-Amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the reduction of the nitro group.
7’-Nitroso-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the oxidation of the nitro group.
Spiro[cyclopentane-1,3’-indole] derivatives: Various derivatives with different substituents on the indole ring.
Uniqueness
The uniqueness of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its spirocyclic structure and the presence of the nitro group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
7-nitrospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)10-5-3-4-9-11(10)13-8-12(9)6-1-2-7-12/h3-5,13H,1-2,6-8H2 |
Clé InChI |
OUYFNUREUBLAOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CNC3=C2C=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


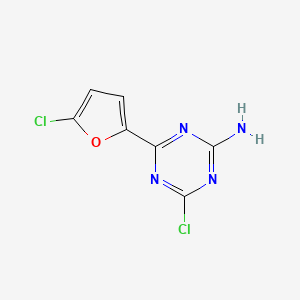


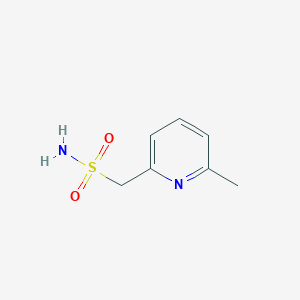

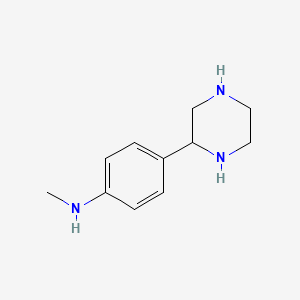

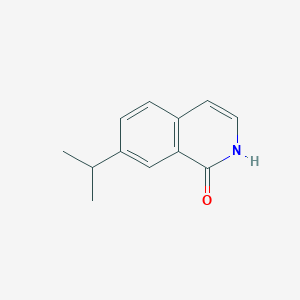
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
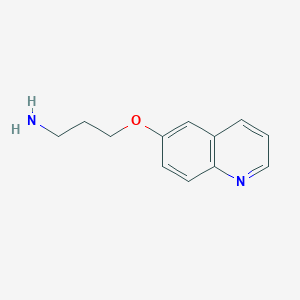
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
